molecular formula C19H14N2O2 B11410981 2-[(Naphthalen-2-yloxy)methyl]-5-phenyl-1,3,4-oxadiazole

2-[(Naphthalen-2-yloxy)methyl]-5-phenyl-1,3,4-oxadiazole

Cat. No.: B11410981
M. Wt: 302.3 g/mol
InChI Key: QJEUKFWATUYFJW-UHFFFAOYSA-N
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Description

2-[(Naphthalen-2-yloxy)methyl]-5-phenyl-1,3,4-oxadiazole is a heterocyclic compound that belongs to the class of 1,3,4-oxadiazoles. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of both naphthalene and phenyl groups in its structure contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Naphthalen-2-yloxy)methyl]-5-phenyl-1,3,4-oxadiazole typically involves the cyclization of acylthiosemicarbazides in the presence of sodium hydroxide, using potassium iodide as the oxidizing agent. This is followed by heating the intermediate compound with ethanol .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, involving advanced purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene moiety.

    Reduction: Reduction reactions can occur, especially targeting the oxadiazole ring.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the naphthalene or phenyl groups can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and aryl halides are used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can lead to the formation of dihydro derivatives.

Scientific Research Applications

2-[(Naphthalen-2-yloxy)methyl]-5-phenyl-1,3,4-oxadiazole has been studied for various scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(Naphthalen-2-yloxy)methyl]-5-phenyl-1,3,4-oxadiazole involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit the activity of enzymes like cytochrome P450 lanosterol 14α-demethylase, which is crucial for the survival of certain pathogens . This inhibition disrupts the normal metabolic processes of the pathogens, leading to their death.

Comparison with Similar Compounds

  • 2-[(Naphthalen-1-yloxy)methyl]-5-phenyl-1,3,4-oxadiazole
  • 5-[(Naphthalen-2-yloxy)methyl]-1,3,4-oxadiazole derivatives

Comparison: Compared to similar compounds, 2-[(Naphthalen-2-yloxy)methyl]-5-phenyl-1,3,4-oxadiazole exhibits unique properties due to the specific positioning of the naphthalene and phenyl groups. This positioning enhances its biological activity and makes it a more potent inhibitor of certain enzymes . Additionally, the presence of the oxadiazole ring contributes to its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H14N2O2

Molecular Weight

302.3 g/mol

IUPAC Name

2-(naphthalen-2-yloxymethyl)-5-phenyl-1,3,4-oxadiazole

InChI

InChI=1S/C19H14N2O2/c1-2-7-15(8-3-1)19-21-20-18(23-19)13-22-17-11-10-14-6-4-5-9-16(14)12-17/h1-12H,13H2

InChI Key

QJEUKFWATUYFJW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)COC3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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